(~13~C_2_)Ethanedioyl dichloride
Description
(~13~C₂)Ethanedioyl dichloride, commonly known as carbon-13 labeled oxalyl chloride, is a stable isotope-labeled derivative of oxalyl chloride (C₂Cl₂O₂). Its molecular structure consists of two carbonyl chloride groups attached to a two-carbon backbone, with both carbons replaced by the stable isotope carbon-13 .
Properties
CAS No. |
92314-65-3 |
|---|---|
Molecular Formula |
C2Cl2O2 |
Molecular Weight |
128.91 g/mol |
IUPAC Name |
oxalyl dichloride |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6/i1+1,2+1 |
InChI Key |
CTSLXHKWHWQRSH-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](=O)([13C](=O)Cl)Cl |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (~13~C_2_)Ethanedioyl dichloride can be synthesized by reacting oxalic acid with phosphorus pentachloride. The reaction proceeds as follows:
C2H2O4+PCl5→ClCOCOCl+POCl3+HCl
Another method involves the reaction of diethyl oxalate with phosphorus pentachloride .
Industrial Production Methods: Commercially, (~13~C_2_)Ethanedioyl dichloride is produced from ethylene carbonate. The process involves photochlorination to produce perchloroethylene carbonate, which is then degraded to oxalyl chloride and phosgene:
C2H4O2CO+4Cl2→C2Cl4O2CO+4HCl
C2Cl4O2CO→C2O2Cl2+COCl2
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₂Cl₂O₂ (unlabeled)
- Molecular Weight : 126.93 g/mol (unlabeled)
- Boiling Point : 63.5°C
- Reactivity: Reacts violently with water, releasing hydrogen chloride (HCl) and carbon monoxide (CO) .
- Applications : Primarily used as an acylating agent in organic synthesis to convert carboxylic acids to acid chlorides or activate hydroxyl groups for coupling reactions .
- Toxicity : Highly corrosive and emits toxic fumes upon hydrolysis .
Comparison with Similar Compounds
Contrast with (~13~C₂)Ethanedioyl Dichloride :
Contrast with (~13~C₂)Ethanedioyl Dichloride :
Contrast with (~13~C₂)Ethanedioyl Dichloride :
Isotopic Variants (e.g., ¹⁴C-Labeled EDC)
Ethylene dichloride derivatives labeled with isotopes like ¹⁴C or ³⁶Cl (similar to ¹³C₂-labeled oxalyl chloride) are used in environmental tracing and metabolic studies . These variants retain the core chemistry of their parent compounds but enable precise tracking in biological or industrial systems .
Data Table: Comparative Analysis
Research Findings
- Synthetic Utility : Oxalyl chloride is pivotal in converting carboxylic acids to acid chlorides, as demonstrated in the synthesis of methyl esters (). In contrast, EDC serves as a solvent in Suzuki coupling reactions ().
- Industrial Use : EDC’s thermodynamic properties make it prone to pipeline solidification, necessitating radiolabeled analogs like C₄H₉-⁸²Br for leak detection (). Similarly, ¹³C₂-labeled oxalyl chloride aids in mechanistic studies .
- Toxicity Profiles: EDC’s carcinogenicity () contrasts with oxalyl chloride’s acute corrosiveness (), dictating distinct safety protocols in handling.
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